molecular formula C18H15F2N3O4S2 B2864973 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 896675-62-0

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2864973
CAS RN: 896675-62-0
M. Wt: 439.45
InChI Key: ZRKGZFREJUTMJA-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as DBT-SSB, is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Benzothiazole Derivatives in Scientific Research

Benzothiazoles are a class of heterocyclic aromatic compounds with diverse biological and chemical properties. They have been extensively studied for their antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The structural simplicity of benzothiazoles allows for the development of chemical libraries that could serve in the discovery of new chemical entities progressing towards pharmaceutical applications. Benzothiazoles have been identified as potential chemotherapeutic agents due to their ability to serve as ligands to various biomolecules, attracting significant interest in drug discovery, especially in cancer treatment (Kamal, Ali Hussaini, & Malik, 2015).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O4S2/c19-12-9-14(20)16-15(10-12)28-18(21-16)22-17(24)11-1-3-13(4-2-11)29(25,26)23-5-7-27-8-6-23/h1-4,9-10H,5-8H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKGZFREJUTMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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